Butabindide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II, an enzyme involved in the degradation of various peptides. This compound has been studied for its potential therapeutic applications, particularly in the modulation of peptide hormones and neurotransmitters .

Méthodes De Préparation

The synthesis of Butabindide involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for large-scale synthesis.

Analyse Des Réactions Chimiques

Butabindide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Immunology

Butabindide has been studied for its effects on immune cell function. Research indicates that TPPII inhibition can enhance the presentation of antigens by T cells, potentially improving vaccine efficacy. In a study evaluating the response to the SARS-CoV-2 Omicron variant, this compound was shown to affect the sensitivity of T cell receptors to specific spike protein epitopes, suggesting its role in modulating immune responses against viral infections .

Metabolic Regulation

In metabolic studies, this compound has demonstrated the potential to influence glucose metabolism and adiposity. For instance, in vivo experiments have shown that oral administration of this compound in obese rats resulted in reduced body weight and improved metabolic parameters such as lower glucose and cholesterol levels . This suggests that this compound may have therapeutic potential in managing obesity-related metabolic disorders.

Cancer Research

This compound's role in cancer research is notable due to its impact on proteolytic pathways. It has been utilized in studies examining the peptidomic profiles of cancer cells, revealing its potential to alter peptide processing and presentation in tumors . The compound's ability to induce cell death in aggressive cancer cell lines further emphasizes its potential as an anticancer agent .

Case Study 1: Immune Modulation

- Objective : To assess the impact of this compound on T cell activation.

- Findings : Treatment with this compound enhanced T cell receptor sensitivity to antigens, leading to improved immune responses against viral infections.

- Implications : This suggests that this compound could be a valuable tool for enhancing vaccine efficacy.

Case Study 2: Metabolic Effects

- Objective : To evaluate the effects of this compound on metabolic parameters in obese rats.

- Findings : Administration resulted in significant reductions in body weight and improved blood glucose and lipid profiles.

- Implications : These findings support further investigation into this compound as a treatment for obesity-related conditions.

Data Tables

| Application Area | Key Findings |

|---|---|

| Immunology | Enhanced T cell receptor sensitivity; improved antigen presentation |

| Metabolic Regulation | Reduced body weight; improved glucose and lipid profiles |

| Cancer Research | Induced cell death in aggressive cancer cells; altered peptidomic profiles |

Mécanisme D'action

Butabindide exerts its effects by selectively inhibiting tripeptidyl peptidase II. This inhibition prevents the degradation of specific peptides, leading to increased levels of these peptides in the body. The molecular targets include the active site of tripeptidyl peptidase II, where this compound binds and blocks the enzyme’s activity. This inhibition can modulate various physiological pathways, including those involved in hormone regulation and neurotransmission .

Comparaison Avec Des Composés Similaires

Butabindide is unique in its high selectivity and potency as an inhibitor of tripeptidyl peptidase II. Similar compounds include:

AAF-CMK: An irreversible inhibitor of tripeptidyl peptidase II, but less specific compared to this compound.

Abu-Phe-NHBu: Another inhibitor with lower affinity compared to this compound. This compound’s uniqueness lies in its reversible inhibition and high specificity, making it a valuable tool in scientific research and potential therapeutic applications.

Activité Biologique

Butabindide, also known as this compound oxalate, is a selective and reversible inhibitor of tripeptidyl peptidase II (TPP2), a serine protease implicated in various biological processes, including antigen processing, cell growth, and neuropeptide signaling. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

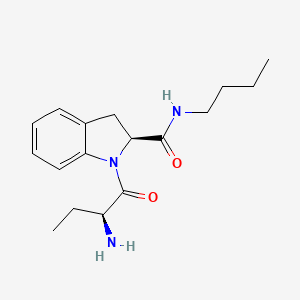

Chemical Structure:

- Chemical Name: (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate

- CAS Number: 185213-03-0

- Molecular Formula: C17H25N3O2·C2H2O4

This compound acts primarily as a high-affinity inhibitor of TPP2 with an inhibition constant Ki of approximately 7 nM, showcasing its potency in inhibiting the enzyme's activity in vivo with ID50 values of 1.1 mg/kg for liver enzymes and 6.8 mg/kg for brain enzymes . The inhibition of TPP2 leads to significant alterations in cellular signaling pathways, particularly those involving extracellular signal-regulated kinases (ERK1 and ERK2) which are crucial for cell growth and differentiation.

Inhibition of TPP2

Research indicates that this compound selectively inhibits TPP2, which plays a critical role in the degradation of neuropeptides such as cholecystokinin (CCK). By inhibiting TPP2, this compound increases the levels of active CCK, thereby affecting feeding behavior and energy metabolism . This mechanism highlights the potential therapeutic applications of this compound in metabolic disorders.

Impact on Neuroblastoma Cells

In studies utilizing human neuroblastoma cells as a model system, this compound treatment resulted in rapid proteomic changes. Notably, inhibition led to decreased phosphorylation levels of ERK1 and ERK2 within the nucleus. This down-regulation suggests that TPP2 inhibition can influence synaptic plasticity and cognitive functions such as learning and memory .

Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in mouse hippocampal neurons. The findings revealed that TPP2 inhibition not only enhanced synaptic strength but also altered the expression profiles of proteins associated with neuronal signaling pathways. These results indicate that this compound may have potential applications in neurodegenerative diseases where synaptic integrity is compromised .

Study 2: Metabolic Regulation

Another investigation assessed the role of this compound in metabolic regulation through its effects on CCK levels. The study demonstrated that increased CCK due to TPP2 inhibition could lead to reduced food intake and altered energy expenditure, suggesting a possible application for this compound in obesity management .

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Neuroblastoma Cells | Decreased ERK phosphorylation; enhanced synaptic strength | Potential for cognitive enhancement therapies |

| Metabolic Regulation | Increased CCK levels leading to reduced food intake | Possible application in obesity treatment |

| Proteomic Changes | Altered protein expression linked to TPP2 activity | Insight into TPP2's role in various biological processes |

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQIRIMIVLFYIX-ZFWWWQNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.